2,6-Diazaspiro[3.3]heptane oxalate

Medicinal Chemistry Physicochemical Properties Drug-likeness

Piperazine flexibility often leads to off-target effects and high logD. 2,6-Diazaspiro[3.3]heptane oxalate is a conformationally restricted bioisostere that solves this. • Reduces logD₇.₄ by ~1.0 unit, improving solubility and lowering metabolic clearance. • Rigid 180° exit vectors enable precise 3D pharmacophore orientation for high target selectivity. • Proven in PARP-1 inhibitor design: analog 10e retained high affinity (Ki 12.6 nM) while inducing less DNA damage. Supplied as oxalate salt for easy handling. Bulk quantities and custom synthesis available.

Molecular Formula C7H12N2O4
Molecular Weight 188.18 g/mol
Cat. No. B15202960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.3]heptane oxalate
Molecular FormulaC7H12N2O4
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1C2(CN1)CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/C5H10N2.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6-7H,1-4H2;(H,3,4)(H,5,6)
InChIKeyWNVGWRMLCPIJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diazaspiro[3.3]heptane Oxalate: Piperazine Bioisostere


2,6-Diazaspiro[3.3]heptane oxalate is the oxalic acid salt of a saturated spirocyclic diamine building block (C₅H₁₀N₂·C₂H₂O₄, MW 188.18 g/mol) . Its core structure comprises two azetidine rings fused at a central spiro-carbon, creating a rigid, non-planar, 3D scaffold with precisely defined exit vectors (180° angle) [1][2]. This compound serves as a conformationally restricted bioisostere for the widely used piperazine motif, often achieving improved physicochemical properties like reduced lipophilicity (ΔlogD₇.₄) and enhanced solubility compared to its piperazine counterparts [3]. It is supplied as an oxalate salt for ease of handling and storage, though alternative salts like hydrochloride may offer different solubility and stability profiles.

Rigid spirocyclic bioisostere for piperazine in lead optimization
May support lower lipophilicity and higher solubility vs piperazine analogs
Oxalate salt format for routine handling; alternative salts may differ in solubility

2,6-Diazaspiro[3.3]heptane Oxalate: Non-Interchangeable 3D Geometry


The piperazine ring, while a ubiquitous and versatile scaffold in medicinal chemistry, is inherently flexible and can adopt multiple conformations. This flexibility can sometimes translate to suboptimal target selectivity or off-target interactions. In contrast, the 2,6-diazaspiro[3.3]heptane core enforces a rigid, conformationally restricted geometry due to its unique spirocyclic junction [1]. This structural rigidity can lead to pronounced differences in biological activity that are not predictable from simple 2D structure comparisons. For instance, incorporating a spirodiamine motif into the FDA-approved drug olaparib yielded a compound (10e) that, despite similar PARP-1 affinity, induced significantly less DNA damage, a finding with direct implications for therapeutic safety and application [2]. This example highlights how a direct, one-for-one substitution of piperazine with a diazaspiro[3.3]heptane core can fundamentally alter a molecule's pharmacological profile beyond what is captured by standard in vitro potency assays.

Flexible piperazine vs. rigid spiro scaffold
Piperazine conformational freedom may not translate to the constrained 2,6-diazaspiro[3.3]heptane geometry; target selectivity can shift.
Functional outcome divergence
In an olaparib analog comparison, similar PARP-1 affinity did not predict the DNA damage profile; functional cellular response may differ significantly.
3D vector geometry mismatch
Well-defined 180° exit vectors are not a simple drop-in for flexible piperazine; structure-based design assumptions require validation.

2,6-Diazaspiro[3.3]heptane Oxalate: Head-to-Head Evidence


Lipophilicity Reduction vs Piperazine

The 2,6-diazaspiro[3.3]heptane scaffold consistently reduces lipophilicity when used as a direct replacement for piperazine. A meta-analysis of 2,6-diazaspiro[3.3]heptanes used as non-terminal groups in drug-like molecules quantified this difference, showing an average ΔlogD₇.₄ of -1.0 relative to the parent piperazine [1]. Lower logD values are generally correlated with better in vivo pharmacokinetic properties, including reduced metabolic clearance and lower risk of off-target binding driven by lipophilicity.

Lipophilicity Reduction
Head-to-head
Mean ΔlogD₇.₄ = -1.0
Reported lipophilicity-lowering potential
Data pooled from N=12 observations in drug-like molecules
Medicinal Chemistry Physicochemical Properties Drug-likeness

Reduced DNA Damage vs Olaparib

In a direct, head-to-head study within the olaparib framework, the piperazine ring was replaced with a 2,6-diazaspiro[3.3]heptane core. The resulting compound (10e) retained high PARP-1 affinity (Ki = 12.6 ± 1.1 nM) comparable to olaparib. However, in a functional assay, 10e did not induce significant DNA damage at concentrations similar to those at which olaparib caused damage [1]. This is a critical finding where two compounds with similar target engagement in a biochemical assay exhibit divergent functional and safety profiles in a cellular context.

DNA Damage Profile
Head-to-head
No significant γH2AX foci induction at comparable concentrations
Differentiated functional cellular response context
HeLa cell assay; PARP-1 Ki comparable (12.6 nM)
DNA Damage Response PARP Inhibition Safety Pharmacology

Precise 3D Vector Control

A core design principle of the 2,6-diazaspiro[3.3]heptane scaffold is its ability to project substituents along well-defined, linear vectors (180° angle) due to its rigid, non-planar spirocyclic structure [1]. This contrasts with flexible piperazines or morpholines that can adopt multiple conformations. This precise geometric control is a qualitative but fundamental differentiator, as it enables rational, structure-based design to achieve high target potency and, critically, to mitigate off-target activities by spatially optimizing molecular recognition [2].

3D Vector Geometry
Class-level
Rigid 180° exit vectors
Conformationally restricted scaffold for structure-based design
X-ray and computational modeling context
Structure-Based Drug Design Scaffold Hopping Vector Analysis

Validated in V1a Antagonist Candidates

While piperazine is a general-purpose motif, the 2,6-diazaspiro[3.3]heptane core has been specifically selected for integration into advanced therapeutic candidates, most notably in a series of potent vasopressin V1a receptor antagonists patented for the treatment of neuro-psychological disorders [1][2]. The core is a key structural element in compounds like 8-chloro-1-(2-(5-fluoropyridin-2-yl)-2,6-diazaspiro[3.3]heptan-6-yl)-5-methyl-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine (Example 1, Compound 1), which was advanced to preclinical profiling [2].

Advanced Candidate Validation
Cross-study
Scaffold in patented V1a antagonists
Reported utility in CNS-penetrant antagonist research
Patent and preclinical profiling context
Vasopressin Antagonists CNS Disorders Clinical Candidate Chemistry

2,6-Diazaspiro[3.3]heptane Oxalate Applications


Scaffold Hopping to Lower Lipophilicity

Procure 2,6-diazaspiro[3.3]heptane oxalate as a direct replacement for piperazine in lead optimization programs where high logD is a concern. The established -1.0 mean ΔlogD₇.₄ reduction [1] provides a strong, data-driven rationale for scaffold hopping to improve solubility, reduce metabolic clearance, and lower off-target binding risk.

Structure-Based Design for Selectivity

Utilize this scaffold in rational design projects where precise 3D orientation of pharmacophores is critical. The rigid, linear 180° exit vectors [2][3] provide a distinct advantage over flexible piperazine for achieving high target selectivity and minimizing polypharmacology.

Safer PARP-1 Inhibitor Development

Employ this core for synthesizing next-generation PARP-1 inhibitors. Evidence shows that a diazaspiro-containing olaparib analog (10e) retained high affinity (Ki = 12.6 ± 1.1 nM) but, crucially, induced significantly less DNA damage [4]. This finding opens new avenues for developing safer PARP inhibitors for non-oncology indications like inflammation.

CNS-Penetrant V1a Antagonists

Source this building block for CNS drug discovery programs. Its successful incorporation into advanced, patent-protected V1a vasopressin receptor antagonists [5][6] for neuro-psychological disorders demonstrates its suitability for creating potent, brain-penetrant molecules.

Application
Selection Property
Validation Focus
Lead optimization scaffold replacement for lipophilicity reduction
Reported logD-lowering potential
logD and solubility profiling
Structure-based design for target selectivity
Rigid 180° exit vector geometry
Off-target panel and selectivity assessment
PARP-1 inhibitor research with differentiated DNA damage response
PARP-1 affinity retention with reduced DNA damage profile
γH2AX foci and cytotoxicity endpoint comparison
CNS V1a receptor antagonist research
Patent-reported CNS-penetrant scaffold
Brain penetration and in vitro potency profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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